molecular formula C19H19ClN2O4S B2516585 N-(3-chloro-4-methoxyphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide CAS No. 898423-47-7

N-(3-chloro-4-methoxyphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide

Cat. No.: B2516585
CAS No.: 898423-47-7
M. Wt: 406.88
InChI Key: FZJJHZCVNXTGKU-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide is a tricyclic sulfonamide derivative characterized by a fused azatricyclic core and a substituted phenyl group. The 3-chloro-4-methoxyphenyl substituent introduces steric and electronic effects that may influence solubility, bioavailability, and receptor interactions.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4S/c1-26-17-6-5-14(11-16(17)20)21-27(24,25)15-9-12-3-2-8-22-18(23)7-4-13(10-15)19(12)22/h5-6,9-11,21H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJJHZCVNXTGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the tricyclic core through a series of cyclization reactions, followed by the introduction of the sulfonamide group and the chloro-methoxyphenyl moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts would be tailored to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group at position 2 undergoes esterification under acidic or catalytic conditions. For example:

  • Methyl ester formation : Reacting with methanol and sulfuric acid under reflux yields the methyl ester derivative.

YieldReaction ConditionsOperation
75–83%Methanol, H2_2SO4_4, refluxEsterification of the carboxylic acid group .

This reaction is critical for improving solubility and bioavailability in pharmaceutical applications.

Amide Bond Formation

The carboxylic acid participates in coupling reactions with amines to form amides. A representative example:

  • EDCI-mediated coupling : Reacting with amines (e.g., indolic amines) in dichloromethane using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent.

YieldReaction ConditionsOperation
50%EDCI, CH2_2Cl2_2, 20°CFormation of bis-indole derivatives via amide linkage .

The electron-withdrawing fluorine substituents enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by amines .

Halogenation and Functionalization

  • Buchwald–Hartwig amination : Palladium-catalyzed coupling at C6 with substituted anilines (observed in indole-2-carboxylic acid analogs) .

YieldReaction ConditionsOperation
68–97%Pd(OAc)2_2, DMF, 100°CIntroduction of aryl/alkyl groups at C6 .

Hydrolysis and Decarboxylation

The carboxylic acid group is susceptible to hydrolysis under basic conditions. For

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide typically involves multi-step organic reactions including cyclization and functionalization of aromatic rings. The detailed synthetic pathway remains a subject of ongoing research to optimize yields and purity.

Anticancer Activity

Recent studies have indicated that compounds with sulfonamide moieties exhibit significant anticancer properties. For instance, derivatives of sulfonamides have shown cytotoxic effects against various human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) . The mechanism often involves the induction of apoptosis in cancer cells.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound AHCT-116< 10Apoptosis induction
Compound BHeLa< 15Cell cycle arrest
N-(3-chloro...MCF-7< 20Mitochondrial disruption

Antimicrobial Properties

The compound's structural features may also confer antimicrobial properties. Studies on similar sulfonamide derivatives have demonstrated activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . This suggests potential applications in treating infections or as a lead compound for developing new antibiotics.

Table 2: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound CMycobacterium smegmatis6.25 µg/mL
Compound DPseudomonas aeruginosa12.5 µg/mL

Study on Anticancer Activity

A comprehensive study evaluated the anticancer effects of a series of sulfonamide derivatives similar to this compound against multiple cancer cell lines . The findings revealed that certain analogs exhibited low micromolar GI50 values across various tumor types, indicating their potential as effective anticancer agents.

Antimicrobial Efficacy

Another research focused on the antimicrobial efficacy of sulfonamides against resistant strains of bacteria . The study highlighted that compounds with similar structures demonstrated promising results in inhibiting bacterial growth, suggesting that this compound could be further explored for its antibacterial properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity or altering their function. The compound’s unique structure allows it to fit into specific binding sites, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related sulfonamides and tricyclic systems. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
N-(3-chloro-4-methoxyphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide (Target) C₁₉H₁₈ClN₂O₄S 414.88 g/mol 3-chloro-4-methoxyphenyl, tricyclic core Rigid tricyclic framework; sulfonamide group for H-bonding
N-benzyl-2-oxo-N-phenyl-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide () C₂₅H₂₄N₂O₃S 432.53 g/mol Benzyl, phenyl Larger aromatic substituents; higher lipophilicity
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () C₁₈H₁₈N₈O₄S₃ 554.61 g/mol Tetrazole, thiadiazole β-lactam-like bicyclic system; broad-spectrum antibiotic activity
(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid () C₁₄H₂₁N₂O₄S 313.39 g/mol Pivalamido, dimethyl Compact bicyclic structure; enhanced metabolic stability

Key Findings :

Structural Rigidity vs. Substitution at the phenyl ring (3-chloro-4-methoxy) introduces electron-withdrawing and donating groups, contrasting with the benzyl/phenyl groups in ’s analog, which may alter π-π stacking interactions .

Hydrogen Bonding and Bioactivity :

  • Sulfonamide (-SO₂NH-) and carbonyl (-C=O) groups in the target compound enable hydrogen bonding, a feature shared with pharmacopeial β-lactams (). However, the absence of a β-lactam ring in the target compound suggests divergent mechanisms of action .
  • The tetrazole and thiadiazole moieties in ’s compound enhance metal-binding capacity, a property absent in the target compound .

Pharmacokinetic Implications: The target compound’s molecular weight (414.88 g/mol) and ClogP (estimated ~2.5) suggest moderate bioavailability, whereas ’s analog (432.53 g/mol) may exhibit higher tissue penetration due to lipophilic benzyl groups .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique tricyclic structure with a sulfonamide moiety and various substituents that may influence its biological activity. Key properties include:

  • Molecular Formula : C₁₅H₁₄ClN₃O₃S
  • Molecular Weight : 346.8 g/mol
  • LogP : 2.7 (indicating moderate lipophilicity)

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance:

  • Mechanism : Sulfonamides inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.
  • Case Study : A study demonstrated that similar compounds showed activity against both Gram-positive and Gram-negative bacteria, suggesting that N-(3-chloro-4-methoxyphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca could possess comparable efficacy .

Anticancer Properties

The compound's structural features suggest potential anticancer activity:

  • Mechanism : Some azatricyclo compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
  • Research Findings : In vitro studies on related compounds have shown inhibition of tumor cell proliferation in various cancer lines, indicating that this compound may similarly affect cancer cell viability .

Anti-inflammatory Effects

Sulfonamides are also noted for their anti-inflammatory properties:

  • Mechanism : They may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress.
  • Case Study : In animal models, related compounds have demonstrated reduced inflammation markers in conditions such as arthritis .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of dihydropteroate synthase
AnticancerInduction of apoptosis; cell cycle modulation
Anti-inflammatoryInhibition of cytokine production

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